Camellianin B
Overview
Description
Camellianin B is a flavonoid compound and a metabolite of Camellianin A . It has antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities .
Synthesis Analysis
The first total synthesis of the proposed structure of apigenin-5-O-glycoside Camellianin B was achieved using the Au (I)-catalyzed ortho-alkynylbenzoate glycosylation method . Three approaches were established: one linear and two convergent .Molecular Structure Analysis
The molecular weight of Camellianin B is 578.52 and its molecular formula is C27H30O14 . The structure of Camellianin B is classified under Flavonoids, Flavones, Phenols, and Polyphenols .Chemical Reactions Analysis
The synthesis of Camellianin B involves the Au(i)-catalyzed ortho-alkynylbenzoate glycosylation method . The synthesis of the proposed structure of apigenin-5-O-glycoside Camellianin B was achieved through this method .Physical And Chemical Properties Analysis
Camellianin B has a molecular weight of 578.51900 and a density of 1.69g/cm3 . Its boiling point is 937.4ºC at 760mmHg . The molecular formula of Camellianin B is C27H30O14 .Scientific Research Applications
Enhancement of Drug Efficacy : Camellianin B-MICELLES significantly increase the solubility of curcumin, a compound with known therapeutic properties, by at least 2500 fold. This enhancement leads to improved cytotoxicity and antioxidant activity in human leukemia cell line K-562 (Esmaili et al., 2011).
Cancer Research : Research has shown that Camellianin B can significantly inhibit the growth of human epidermal carcinoma cancer cells in a concentration-dependent manner (Yuan et al., 2009). Additionally, it is reported to have a wide tissue distribution with brain penetration, which is useful for further applications in cancer research (Zheng et al., 2015).
Medicinal Properties : Camellianin B has been reported to possess anti-inflammatory, anti-hypertensive, and sedative activities, indicating its potential in the treatment of various conditions (Chen et al., 1987). It also shows ACE-inhibitory activities, which may help reduce blood pressure and improve cardiovascular health (Liu et al., 2010).
Chemical Synthesis and Structure Analysis : The first total synthesis of apigenin-5-O-glycoside camellianin B was achieved, which helped in the revision of the chemical structures of camellianins A and B (Hu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(32)21(33)23(35)26(37-10)41-25-18(9-28)40-27(24(36)22(25)34)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23+,24+,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFDUPNLCDXZOE-ZLDQKHMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148850 | |
Record name | Camellianin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Camellianin B | |
CAS RN |
109232-76-0 | |
Record name | Camellianin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109232-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camellianin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camellianin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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